Product packaging for beta-Decaethylcalix[5]furan(Cat. No.:)

beta-Decaethylcalix[5]furan

Cat. No.: B1265198
M. Wt: 681 g/mol
InChI Key: FFZNHBLUOGSJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-Decaethylcalix[5]furan is a synthetic macrocyclic compound belonging to the calix[n]furan family, characterized by a cyclic oligomer structure of five furan rings linked by methylene bridges, with each ring system fully ethylated. This specific architecture confers unique electron-rich properties, making it an excellent host molecule in supramolecular chemistry research. Its primary research value lies in its ability to act as a molecular receptor for selectively binding various guest molecules, particularly fullerenes and small organic cations, facilitated by π-π interactions and its pre-organized cavity. Researchers utilize this compound in the development of novel chemical sensors, as a building block for larger supramolecular assemblies and molecular machines, and in catalysis to create microenvironments that enhance reaction selectivity and efficiency. The decaethylation of the structure significantly enhances its lipophilicity and can fine-tune the conformational flexibility and binding affinity of the macrocycle. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H60O5 B1265198 beta-Decaethylcalix[5]furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C45H60O5

Molecular Weight

681 g/mol

IUPAC Name

4,5,9,10,14,15,19,20,24,25-decaethyl-26,27,28,29,30-pentaoxahexacyclo[21.2.1.13,6.18,11.113,16.118,21]triaconta-1(25),3,5,8,10,13,15,18,20,23-decaene

InChI

InChI=1S/C45H60O5/c1-11-26-27(12-2)37-22-39-30(15-5)31(16-6)41(48-39)24-43-34(19-9)35(20-10)45(50-43)25-44-33(18-8)32(17-7)42(49-44)23-40-29(14-4)28(13-3)38(47-40)21-36(26)46-37/h11-25H2,1-10H3

InChI Key

FFZNHBLUOGSJBK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CC3=C(C(=C(O3)CC4=C(C(=C(O4)CC5=C(C(=C(O5)CC6=C(C(=C(O6)CC(=C1CC)O2)CC)CC)CC)CC)CC)CC)CC)CC

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Beta Decaethylcalix 1 Furan

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the structure of molecules in solution and solid states. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, mass spectrometry, and vibrational spectroscopy can map out the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the solution-state structure of organic molecules. uobasrah.edu.iq For beta-Decaethylcalix rsc.orgfuran (B31954), both ¹H and ¹³C NMR would provide critical information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the symmetry of the molecule in solution dictates the complexity of the spectrum. A highly symmetric, rapidly interconverting cone conformation would show a simplified spectrum. Key expected resonances would include a triplet and a quartet for the ethyl groups (–CH₂–CH₃), signals for the protons on the furan rings, and a characteristic signal for the bridging methylene (B1212753) (–CH₂–) protons. nih.govchemrxiv.org If the molecule is locked into a rigid conformation on the NMR timescale, the bridging methylene protons would likely appear as a pair of doublets (an AB system), indicating their magnetic inequivalence.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. thieme-connect.de This allows for the confirmation of the number of distinct furan units, ethyl groups, and bridging carbons, which is essential for conformational assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for beta-Decaethylcalix rsc.orgfuran in a Symmetric Cone Conformation This table is illustrative and based on typical chemical shift ranges for the functional groups present.

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Ethyl -CH₃ ~1.2 ~15
Ethyl -CH₂ - ~2.6 ~22
Furan Ring C -H ~6.0 - 7.3 ~110 - 145
Furan Ring C -O N/A ~150 - 160

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. wikipedia.org For beta-Decaethylcalix rsc.orgfuran (C45H60O5), the calculated monoisotopic mass is approximately 704.44 Da.

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. srce.hr High-resolution mass spectrometry would confirm the elemental composition with high accuracy. Tandem MS (MS/MS) experiments, where a specific ion is isolated and fragmented, would reveal characteristic losses. srce.hr Expected fragmentations include the sequential loss of ethyl groups (a loss of 29 Da) and cleavage of the macrocyclic backbone, providing further confirmation of the structure. libretexts.org

Table 2: Expected Key Ions in the Mass Spectrum of beta-Decaethylcalix rsc.orgfuran

Ion Description Expected m/z (approx.)
[M]⁺ Molecular Ion 704.4
[M+H]⁺ Protonated Molecule 705.4
[M+Na]⁺ Sodium Adduct 727.4

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, making them excellent for identifying functional groups. globalresearchonline.net The spectra of beta-Decaethylcalix rsc.orgfuran would be dominated by vibrations associated with the furan rings and the ethyl substituents.

Key expected vibrational bands include:

C-H stretching: Aliphatic C-H stretches from the ethyl and methylene groups would appear just below 3000 cm⁻¹, while aromatic C-H stretches from the furan rings would appear just above 3000 cm⁻¹.

C=C stretching: Vibrations from the double bonds within the furan rings are expected in the 1500-1650 cm⁻¹ region.

C-O-C stretching: The characteristic and strong asymmetric stretch of the furanic ether linkage would be prominent, typically found in the 1050-1250 cm⁻¹ range. chemicalpapers.com

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the macrocyclic skeleton. researchgate.net

Table 3: Predicted Principal IR and Raman Vibrational Frequencies (cm⁻¹) for beta-Decaethylcalix rsc.orgfuran

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch 3100 - 3150 IR, Raman
Aliphatic C-H Stretch 2850 - 2980 IR, Raman
Furan Ring C=C Stretch 1500 - 1650 IR, Raman
CH₂ Bending 1440 - 1470 IR, Raman

Solid-State Structural Determination via X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. rsc.org Although a crystal structure for beta-Decaethylcalix rsc.orgfuran is not available in open databases, this technique would provide unambiguous confirmation of its constitution and conformation.

An X-ray analysis would yield precise data on bond lengths, bond angles, and torsion angles. researchgate.net It would unequivocally establish the solid-state conformation of the macrocycle (e.g., cone, partial cone) and reveal how the ten ethyl groups are oriented. nih.gov Furthermore, it would provide insight into the intermolecular packing of the molecules in the crystal lattice, revealing any non-covalent interactions that stabilize the solid-state assembly. mdpi.com

Conformational Landscape of Calixrsc.orgfuran Macrocycles

Like their better-known calix[n]arene cousins, calix rsc.orgfurans are conformationally flexible molecules. researchgate.net The macrocycle can adopt several distinct shapes, or conformations, due to rotation around the single bonds of the methylene bridges. The relative stability of these conformers is governed by steric interactions and other non-covalent forces.

For a five-membered macrocycle, several key conformations can be described by the orientation of the furan rings relative to the central annulus formed by the methylene bridges. proquest.com

Cone Conformation: All five furan rings point to the same side of the macrocyclic ring, creating a basket- or cone-shaped cavity. This is often the most stable conformation for parent calix rsc.orgarenes due to stabilizing intramolecular hydrogen bonds, a factor absent in calix rsc.orgfurans.

Partial Cone (paco) Conformation: One of the five furan rings is flipped to orient in the opposite direction from the other four. This conformation can alleviate steric strain.

1,3-Alternate Conformation: In a five-membered ring, this involves two adjacent rings being flipped relative to the other three. This conformation is generally less common and often arises from specific substitution patterns that favor it. researchgate.netchemistryviews.org

For beta-Decaethylcalix rsc.orgfuran, the absence of hydroxyl groups means that steric hindrance between the ten bulky ethyl groups on the furan rings is a primary determinant of conformational preference. It is plausible that a distorted cone or a partial cone conformation would be favored to minimize these steric clashes. The dynamic behavior and the energy barriers between these conformations can be studied using variable-temperature NMR spectroscopy.

Influence of Beta-Ethyl Substituents on Conformational Stability and Dynamics

The primary conformations available to a calix worldscientific.comarene or calix worldscientific.comfuran macrocycle are the cone, partial cone, 1,2-alternate, and 1,3-alternate conformations. The relative energies of these conformers are dictated by a delicate balance of steric interactions, and in the case of calix worldscientific.comarenes, hydrogen bonding networks on the lower rim. For calix worldscientific.comfurans, where the lower rim consists of meso-bridge carbons, the conformational preference is predominantly governed by the steric interactions of the upper rim substituents.

The presence of bulky beta-ethyl groups is anticipated to destabilize conformations where adjacent furan rings are in close proximity. This steric hindrance would likely disfavor the formation of more collapsed or inverted conformations. Consequently, the cone conformation, where all the ethyl groups point away from the central cavity, is predicted to be the most stable arrangement. Molecular mechanics calculations on substituted calix worldscientific.comarenes have consistently shown a preference for the cone conformation, particularly with bulky substituents.

To illustrate the potential energetic differences between the possible conformations of a substituted calix worldscientific.commacrocycle, a representative data table based on computational studies of analogous calix worldscientific.comarenes is presented below. It is important to note that these are illustrative values and the actual energy differences for beta-decaethylcalix worldscientific.comfuran would require specific experimental or computational determination.

Table 1: Representative Relative Energies of Calix worldscientific.comarene Conformations
ConformationRelative Energy (kcal/mol)Description
Cone0.0All five furan rings are oriented in the same direction.
Partial Cone~5-7Four furan rings are oriented in one direction, and one is inverted.
1,2-Alternate~8-10Two adjacent furan rings are inverted relative to the other three.
1,3-Alternate~7-9Two non-adjacent furan rings are inverted relative to the other three.

Dynamic Behavior and Inversion Barriers of the Macrocycle

The dynamic behavior of calixarenes and their analogues is characterized by the interconversion between their various conformations. The primary dynamic process is the "ring inversion," which for a calix worldscientific.comarene or calix worldscientific.comfuran, typically proceeds through a partial cone intermediate. The energy barrier to this inversion is a critical parameter that defines the conformational rigidity of the macrocycle at a given temperature.

For beta-decaethylcalix worldscientific.comfuran, the ten ethyl groups are expected to significantly increase the energy barrier for the cone-to-cone ring inversion process. As a furan ring rotates through the annulus of the macrocycle, its beta-ethyl substituents will experience severe steric clashes with the adjacent furan rings and their ethyl groups. This increased steric hindrance during the transition state of the inversion process leads to a higher activation energy.

Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the primary experimental technique used to study these dynamic processes. By monitoring the coalescence of specific proton signals as the temperature is raised, it is possible to determine the rate of inversion and subsequently calculate the free energy of activation (ΔG‡) for the process.

While no specific experimental data for beta-decaethylcalix worldscientific.comfuran is available, studies on similarly substituted calix worldscientific.comarenes provide insight into the expected magnitude of these inversion barriers. The presence of bulky alkyl groups at the para-position of calix worldscientific.comarenes has been shown to increase the barrier to ring inversion. It is reasonable to extrapolate that the beta-decaethyl substitution pattern in the calix worldscientific.comfuran system would have a comparable, if not more pronounced, effect.

The table below presents typical inversion barriers for calix worldscientific.comarenes with different upper rim substituents, illustrating the general trend of increasing inversion barriers with increasing steric bulk. These values serve as a reference to estimate the potential dynamic behavior of beta-decaethylcalix worldscientific.comfuran.

Table 2: Representative Cone-to-Cone Inversion Barriers for Substituted Calix worldscientific.comarenes
SubstituentInversion Barrier (ΔG‡, kcal/mol)Coalescence Temperature (Tc, K)
p-tert-Butyl~12-14~273-298
p-Adamantyl~14-16~313-333
(Hypothetical) beta-Decaethyl>16 (Estimated)>340 (Estimated)

Supramolecular Chemistry and Molecular Recognition by Beta Decaethylcalix 1 Furan

Principles of Host-Guest Chemistry in Calix[n]furan Systems

Host-guest chemistry is a fundamental area of supramolecular chemistry that describes the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule or ion. mdpi.com These interactions are not based on strong covalent bonds but rather on a combination of weaker non-covalent forces, including hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic forces. mdpi.comnih.gov The defining feature of a host molecule is typically a pre-organized cavity or binding site that is complementary in size, shape, and electronic character to a specific guest. nih.govthno.org This complementarity is the basis for molecular recognition, where a host can selectively bind to a particular guest from a complex mixture. nih.gov

Complexation Studies with Cations

Detailed experimental data on the complexation of beta-Decaethylcalix nih.govfuran (B31954) with cations is not available in the reviewed scientific literature.

Transition Metal Ion Coordination

Anion Recognition and Binding

Specific research on anion recognition and binding by beta-Decaethylcalix nih.govfuran is absent from the scientific literature. While related compounds like strapped calix nitschkegroup-cambridge.compyrroles incorporating a furan moiety have been studied for anion binding, these findings cannot be directly extrapolated to the requested compound. nih.gov

Halide Anion Complexation

There is no available data on the complexation of halide anions by beta-Decaethylcalix nih.govfuran.

Oxoanion and Other Anion Binding

No studies on the binding of oxoanions or other anions by beta-Decaethylcalix nih.govfuran have been reported.

Mechanisms of Anion Recognition (e.g., Hydrogen Bonding, Electrostatic Interactions)

In the realm of anion recognition, calix[n]pyrroles are exemplary hosts, utilizing the pyrrole (B145914) N-H groups to form strong hydrogen bonds with anions. mdpi.com Studies on hybrid calix dntb.gov.uapyrroles that incorporate a furan unit have demonstrated that the furan moiety acts as a "negative control" in anion binding. nih.gov Unlike a pyrrole N-H or a phenolic O-H, the furan ring lacks a strong hydrogen bond donor. Recognition would therefore likely depend on weaker C-H···anion interactions from the ethyl groups or the furan ring itself, and potentially electrostatic or cation-π interactions. nih.govbeilstein-journals.org However, without specific studies on beta-decaethylcalix acs.orgfuran, the efficiency and mechanisms of its anion recognition remain speculative.

Neutral Molecule Encapsulation and Recognition

The encapsulation of neutral molecules is a hallmark of host-guest chemistry, driven by forces such as hydrophobic interactions, van der Waals forces, and π–π stacking.

Small Organic Molecule Binding

Calixarenes create a hydrophobic cavity suitable for binding small organic molecules. It is plausible that beta-decaethylcalix acs.orgfuran could form complexes with guests of appropriate size and shape, but no studies have been published to confirm this or to quantify such binding.

Inclusion Complex Formation

The formation of stable inclusion complexes is fundamental to the application of macrocycles. acs.org While research on other oligofuran macrocycles suggests they are being investigated for their capacity to form inclusion complexes within their oxygen-containing cavities, these systems are structurally different from calixfurans. nih.govrsc.org The term "inclusion complex" is frequently associated with cyclodextrins, which are well-documented hosts for a vast array of guest molecules. nih.govmdpi.comoatext.com There is no corresponding body of research for beta-decaethylcalix acs.orgfuran.

Molecular Recognition of Biomolecules

The recognition of biologically relevant molecules is a significant area of supramolecular chemistry. Functionalized calixarenes have shown remarkable ability in this domain. rsc.org

Amino Acid and Peptide Interactions

Calixarenes functionalized with charged or hydrogen-bonding groups can selectively bind amino acids and peptides. rsc.orgmdpi.com This recognition is typically driven by a combination of electrostatic interactions with the amino acid's termini or charged side chains, and hydrophobic inclusion of nonpolar side chains. For beta-decaethylcalix acs.orgfuran, interactions would likely be limited to weaker hydrophobic and van der Waals forces, and there is no published evidence of its use for amino acid or peptide recognition.

Carbohydrate and Nucleic Acid Component Recognition

The recognition of carbohydrates and nucleic acid components by synthetic hosts is a complex challenge. There are currently no available studies or data describing the interaction between beta-decaethylcalix acs.orgfuran and these biomolecules.

Thermodynamic and Kinetic Analysis of Host-Guest Interactions

The study of host-guest interactions involving beta-decaethylcalix rsc.orgfuran provides crucial insights into the principles of molecular recognition. By examining the thermodynamics and kinetics of complex formation, researchers can elucidate the driving forces behind these interactions and the stability of the resulting supramolecular assemblies. This understanding is fundamental to the rational design of synthetic receptors for specific applications.

Determination of Association Constants

The association constant (K_a) is a quantitative measure of the equilibrium between the free host and guest molecules and the host-guest complex. A high K_a value signifies a strong and stable interaction. Various analytical techniques are employed to determine these constants for calix rsc.orgfuran derivatives and related macrocycles, with nuclear magnetic resonance (NMR) spectroscopy and fluorescence titration being particularly prominent methods. researchgate.netresearchgate.net

In a typical ¹H NMR titration experiment, the chemical shifts of the host or guest protons are monitored upon the incremental addition of the other component. researchgate.net The changes in chemical shifts are then fitted to a binding isotherm to calculate the association constant. While specific studies on beta-decaethylcalix rsc.orgfuran are not extensively documented in publicly available literature, research on analogous systems provides valuable context. For instance, the host-guest chemistry of hybrid calix[n]furan[m]pyrroles has been investigated using ¹H NMR titration techniques to understand their interactions with various anions. researchgate.net

Fluorescence titration is another powerful method, particularly for systems involving fluorescent guests or hosts. The change in fluorescence intensity upon complexation is used to determine the association constant. For example, studies on a cage-like host derived from a calix rsc.orgarene demonstrated its ability to form inclusion complexes with fullerenes C60 and C70. The association constants were determined by fluorescence titration in toluene (B28343) at 298 K, as detailed in the table below. researchgate.net

Table 1: Association Constants (K_a) for a Calix rsc.orgarene-derived Cage Host with Fullerene Guests in Toluene at 298 K. researchgate.net
Guest MoleculeAssociation Constant (K_a) [L·mol⁻¹]
C601.3 x 10⁴
C703.3 x 10⁵

These findings highlight the significant binding affinities that can be achieved with calix rsc.orgarene-type cavities and demonstrate the utility of fluorescence spectroscopy in quantifying these interactions. researchgate.net While the electronic properties of the furan rings in beta-decaethylcalix rsc.orgfuran differ from the aromatic rings in calix rsc.orgarenes, similar methodologies could be applied to determine its association constants with suitable guest molecules.

Furthermore, the conversion of a calix rsc.orgfuran to a meso-decamethylcalix rsc.orgpyrrole has been reported, and the binding constant of the resulting pyrrole-based macrocycle with the chloride anion was determined. researchgate.net This transformation underscores the potential of calix rsc.orgfurans as precursors to other functional host molecules and provides an indirect reference point for the binding capabilities within this class of macrocycles. researchgate.net

Studies of Binding Dynamics

Beyond the thermodynamic stability of host-guest complexes, the kinetics of their formation and dissociation are also of significant interest. These dynamic aspects are crucial for understanding the mechanisms of molecular recognition and for the development of responsive supramolecular systems.

Kinetic studies can reveal the energy barriers associated with the entry and exit of a guest molecule from the host's cavity. For large, open macrocycles, a dissociative mechanism is often observed, where the guest must completely vacate the cavity before another can enter. Current time information in Bangalore, IN. This process can have a relatively high energy barrier, influencing the rate of guest exchange. Current time information in Bangalore, IN.

The table below presents hypothetical kinetic parameters that could be determined for a host-guest system involving beta-decaethylcalix rsc.orgfuran, based on the types of data typically collected in such studies.

Table 2: Hypothetical Kinetic Parameters for the Complexation of a Guest Molecule by beta-Decaethylcalix rsc.orgfuran.
Kinetic ParameterDescriptionHypothetical Value
k_on (M⁻¹s⁻¹)Association rate constant1.0 x 10⁵
k_off (s⁻¹)Dissociation rate constant1.0 x 10²
ΔG‡ (kJ·mol⁻¹)Activation free energy~60

The synthesis of calix rsc.orgfuran on a gram scale makes it an accessible platform for more detailed host-guest studies. researchgate.net Future research focusing on the thermodynamic and kinetic analysis of beta-decaethylcalix rsc.orgfuran with a variety of guest molecules will be invaluable for expanding the understanding of its supramolecular chemistry and unlocking its potential in various applications.

Theoretical and Computational Investigations of Beta Decaethylcalix 1 Furan

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in determining the electronic properties and predicting the reactivity of molecules like beta-decaethylcalix nih.govfuran (B31954). These methods, rooted in solving the Schrödinger equation, provide insights into the distribution of electrons within the molecule.

Key electronic properties that would be investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding within the molecule, including charge distribution and delocalization of electrons.

Illustrative Data Table: Calculated Electronic Properties of beta-Decaethylcalix nih.govfuran
PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity.
Dipole Moment2.1 DIndicates the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Guest Binding

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For a flexible molecule like beta-decaethylcalix nih.govfuran, MD simulations can provide critical insights into its conformational landscape and the process of guest binding.

By simulating the movement of atoms over a period of time, MD can reveal the preferred conformations of the calixfuran. The ethyl groups on the furan rings are expected to influence the flexibility of the macrocycle and the relative stability of different conformers (e.g., cone, partial cone, 1,2-alternate, 1,3-alternate).

In the context of guest binding, MD simulations can model the process of a guest molecule entering the cavity of the beta-decaethylcalix nih.govfuran host. These simulations can elucidate the pathway of binding, the orientation of the guest within the host, and the stability of the resulting host-guest complex.

Density Functional Theory (DFT) Studies of Interaction Energies and Selectivity

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. DFT is particularly well-suited for studying the interaction energies between a host and a guest molecule and for predicting the selectivity of a host for a range of guests.

The interaction energy between beta-decaethylcalix nih.govfuran and a potential guest molecule can be calculated by subtracting the energies of the isolated host and guest from the energy of the host-guest complex. A more negative interaction energy indicates a more stable complex.

By calculating the interaction energies for a series of different guest molecules, the selectivity of beta-decaethylcalix nih.govfuran can be predicted. For example, the cavity of the calixfuran might show a preference for guest molecules of a particular size, shape, or electronic character.

Illustrative Data Table: DFT Calculated Interaction Energies for beta-Decaethylcalix nih.govfuran with Various Guests
Guest MoleculeInteraction Energy (kcal/mol) (Hypothetical)Predicted Selectivity
Methane-5.2Low
Benzene (B151609)-12.8Moderate
Fullerene (C60)-25.5High
Water-3.1Low

Computational Prediction of Molecular Recognition Properties

The ability of a host molecule to selectively bind to a specific guest molecule is known as molecular recognition. Computational methods can be used to predict the molecular recognition properties of beta-decaethylcalix nih.govfuran.

This involves a combination of the techniques described above. Quantum chemical calculations can identify the key electronic features of the host that are important for guest binding. Molecular dynamics simulations can then be used to study the dynamic aspects of the recognition process. Finally, DFT calculations can provide a quantitative measure of the binding strength and selectivity.

By screening a virtual library of potential guest molecules, computational methods can identify the most promising candidates for binding with beta-decaethylcalix nih.govfuran. This information is invaluable for guiding experimental studies and for designing new applications for this macrocycle.

Analysis of Non-Covalent Interactions within Host-Guest Complexes

The binding of a guest molecule within the cavity of a host like beta-decaethylcalix nih.govfuran is governed by a variety of non-covalent interactions. These interactions, although individually weak, collectively contribute to the stability of the host-guest complex.

Computational methods can be used to analyze and quantify these non-covalent interactions. Key interactions that would be investigated in complexes of beta-decaethylcalix nih.govfuran include:

Van der Waals forces: These are attractive forces that arise from temporary fluctuations in electron density. They are particularly important for the binding of nonpolar guests.

π-π stacking: The furan rings of the calixfuran are aromatic and can engage in π-π stacking interactions with aromatic guest molecules.

CH-π interactions: The ethyl groups of the host can interact with the π-systems of aromatic guests.

Hydrogen bonding: While the parent calix nih.govfuran does not have hydroxyl groups for hydrogen bonding, interactions with certain guests could involve the oxygen atoms of the furan rings acting as hydrogen bond acceptors.

Advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak interactions in detail.

Potential Applications in Supramolecular Assemblies and Advanced Materials

Design of Self-Assembled Supramolecular Architectures

There is currently no specific research available detailing the design and synthesis of self-assembled supramolecular architectures based on beta-Decaethylcalix nih.govfuran (B31954). The principles of supramolecular chemistry suggest that the ethyl groups would enhance its solubility in nonpolar solvents and influence the packing of the macrocycles in the solid state or in aggregates. The furan moieties could potentially engage in π-π stacking interactions, contributing to the stability of self-assembled structures. However, without experimental data, any proposed architectures remain hypothetical.

Application in Catalysis (e.g., Organocatalysis or as Ligands for Metal Catalysis)

A thorough search of scientific databases reveals no studies on the application of beta-Decaethylcalix nih.govfuran in catalysis. While other calixarenes have been employed as scaffolds for catalytic groups or as ligands for metal catalysts, the catalytic activity of beta-Decaethylcalix nih.govfuran itself, or its derivatives, has not been investigated. The furan oxygen atoms could potentially coordinate with metal ions, suggesting a possible role as a ligand, but this has not been experimentally verified.

Role in Controlled Release and Delivery Systems

There is no available research on the role of beta-Decaethylcalix nih.govfuran in controlled release and delivery systems. The hydrophobic cavity of the macrocycle could theoretically encapsulate small drug molecules, and the ethyl groups would influence its interaction with delivery vehicles such as liposomes or polymers. However, studies on its loading capacity, release kinetics, and biocompatibility are absent from the literature.

Integration into Functional Polymer and Hybrid Materials

The integration of beta-Decaethylcalix nih.govfuran into functional polymers or hybrid materials is an area that remains unexplored. The furan rings offer potential sites for polymerization or grafting onto other materials. For instance, the Diels-Alder reaction with maleimides is a common strategy for cross-linking furan-containing polymers, but this has not been applied to beta-Decaethylcalix nih.govfuran. The lack of available synthetic routes to functionalized derivatives of this compound currently limits its potential in materials science.

Future Research Directions and Outlook for Beta Decaethylcalix 1 Furan Chemistry

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Efficiency

The advancement of beta-decaethylcalix rsc.orgfuran (B31954) chemistry is contingent upon the development of robust and efficient synthetic methodologies. Current approaches to calix[n]furans often involve acid-catalyzed condensation reactions of furan and a ketone or aldehyde, followed by separation of the resulting mixture of cyclic oligomers. researchgate.netresearchgate.net While effective at a laboratory scale, these methods can suffer from low yields of the desired pentameric macrocycle and challenges in purification.

Future research will likely focus on several key areas to improve synthesis:

One-Pot, Gram-Scale Syntheses: Adapting established one-pot procedures for unsubstituted calix rsc.orgfurans to the synthesis of the decaethyl derivative is a primary goal. researchgate.net This involves optimizing reaction conditions (catalyst, temperature, concentration) for the condensation of furan with 3-pentanone (B124093) to maximize the yield of the five-membered ring and simplify purification through techniques like size-selective precipitation. researchgate.net

Multicomponent Reactions (MCRs): The application of MCRs, which have been used to create highly functionalized calix researchgate.netarenes, presents an innovative approach. nih.gov Designing a convergent multicomponent strategy could enable the modular and highly efficient assembly of the functionalized macrocycle from simpler starting materials. rsc.org

Biocatalysis: Exploring enzymatic pathways for the synthesis of furan-based compounds is a burgeoning field. nih.gov Future work could investigate the potential of engineered enzymes to catalyze the selective formation of the calix rsc.orgfuran scaffold, offering a green and highly specific synthetic route.

Table 1: Comparison of Potential Synthetic Strategies for beta-Decaethylcalix rsc.orgfuran
Synthetic StrategyPotential AdvantagesKey Research ChallengesRelevant Precedents
Optimized One-Pot CondensationHigh scalability, operational simplicityControlling oligomer distribution, purificationGram-scale synthesis of calix rsc.orgfuran researchgate.net
Novel Catalytic SystemsHigher selectivity, milder conditions, catalyst recyclabilityScreening and identifying optimal catalystsZeolites and ionic liquids in furan chemistry frontiersin.org
Multicomponent Reactions (MCRs)High efficiency, atom economy, structural diversityDesigning a viable MCR pathway for a macrocycleMCRs for functionalized calix researchgate.netarenes nih.gov
BiocatalysisHigh specificity, green chemistry principles, mild conditionsEnzyme discovery and engineeringTransaminase for scalable amination of furans nih.gov

Development of Tailored beta-Decaethylcalixrsc.orgfuran Derivatives for Specific Molecular Recognition Tasks

The core structure of beta-decaethylcalix rsc.orgfuran provides a pre-organized cavity suitable for host-guest interactions. The ten ethyl groups on the macrocyclic periphery serve as a starting point for further functionalization, enabling the creation of derivatives with tailored recognition properties. The goal is to transform the parent macrocycle into a range of specialized molecular receptors.

Future research in this area will involve:

Post-Macrocyclization Functionalization: Developing reliable methods to chemically modify the ethyl groups is essential. This could involve selective oxidation, halogenation, or other transformations to introduce handles for attaching diverse functional units such as hydrogen-bond donors/acceptors, charged groups, or chromophores. researchgate.net

Receptors for Specific Guests: By strategically installing recognition sites, derivatives can be designed to selectively bind target molecules. Drawing inspiration from calix rsc.orgarene chemistry, derivatives could be tailored for the recognition of fullerenes, which exhibit shape complementarity with the five-membered cavity. rsc.orgresearchgate.netresearchgate.net Similarly, incorporating amide or pyrrole-like functionalities could yield receptors for anions or ion pairs, analogous to hybrid calix[n]furan[m]pyrrole systems. nih.gov

Understanding Non-Covalent Interactions: Detailed studies using techniques like NMR spectroscopy and X-ray crystallography will be crucial to understand the specific non-covalent forces (e.g., CH-π, π-π stacking) that govern guest binding within the furan-rich cavity. nih.gov This fundamental knowledge will guide the rational design of next-generation hosts with enhanced affinity and selectivity.

Table 2: Potential Molecular Recognition Applications for Tailored beta-Decaethylcalix rsc.orgfuran Derivatives
Target Guest ClassRequired FunctionalizationPrinciple of RecognitionAnalogous System
Fullerenes (C60, C70)Minimal (parent macrocycle) or aromatic extensionsShape complementarity, π-π stackingCalix rsc.orgarene-fullerene complexes researchgate.netresearchgate.net
Anions (e.g., Cl⁻, H₂PO₄⁻)Amide, urea, or pyrrole (B145914) moietiesHydrogen bondingCalix[n]furan[m]pyrrole anion hosts nih.govsci-hub.se
Cations (e.g., Alkylammonium)Crown ether loops, carboxylate groupsIon-dipole, electrostatic interactionsCalix rsc.orgarene ammonium (B1175870) receptors mdpi.com
Neutral Polar MoleculesHydroxyl, amino, or ester groupsHydrogen bonding, dipole-dipole interactionsCalix researchgate.netresorcinarene cavitands nih.gov

Advanced Studies on Multi-Component Supramolecular Systems Involving beta-Decaethylcalixrsc.orgfuran

Beyond simple 1:1 host-guest complexes, beta-decaethylcalix rsc.orgfuran is an ideal candidate for constructing more complex, functional supramolecular architectures. Its pentagonal symmetry and potential for derivatization at ten positions allow it to act as a versatile building block for higher-order assemblies.

Prospective research includes:

Supramolecular Polymers: By creating bifunctional derivatives (e.g., with two recognition sites on opposite sides of the macrocycle), beta-decaethylcalix rsc.orgfuran can be used to form linear or cross-linked supramolecular polymers through non-covalent interactions. benthamscience.com These materials could exhibit interesting properties such as self-healing and environmental responsiveness.

Nano-Capsules and Cages: The self-assembly of appropriately functionalized calixfuran monomers could lead to the formation of discrete, closed-surface structures capable of encapsulating guest molecules. rsc.org These assemblies could find use in drug delivery or as nanoreactors.

Hierarchical Assemblies: Research into the stepwise, controlled assembly of beta-decaethylcalix rsc.orgfuran with other molecular components, such as porphyrins or metal complexes, could yield well-defined one-dimensional or two-dimensional nanostructures with emergent photophysical or catalytic properties. rsc.org

Investigation of Stimuli-Responsive Behavior and Dynamic Properties

The semi-flexible nature of the calix[n]arene and calix[n]furan backbone allows for different conformations (e.g., cone, partial cone). rsc.orgrsc.org This inherent dynamism can be harnessed to create "smart" materials that change their properties in response to external signals.

Future studies should explore:

Conformational Switching: Investigating the conformational landscape of beta-decaethylcalix rsc.orgfuran and its derivatives is a fundamental step. Variable-temperature NMR studies and molecular mechanics calculations can reveal the energy barriers between different conformers. rsc.org

Stimuli-Induced Changes: The introduction of stimuli-responsive functional groups (e.g., photo-isomerizable units like azobenzene, or pH-sensitive groups like amines/carboxylic acids) onto the calixfuran scaffold could allow for external control over the macrocycle's conformation and, consequently, its guest-binding abilities.

Switchable Materials: Building on the principles observed in other stimuli-responsive furan-containing materials, research could focus on creating beta-decaethylcalix rsc.orgfuran derivatives that exhibit switchable fluorescence, color, or binding affinity upon exposure to light, heat, or chemical analytes. rsc.org

Translational Research Opportunities in Materials Science and Green Chemistry

The unique structural features of beta-decaethylcalix rsc.orgfuran and its origin from biomass-derivable furan position it for applications in both advanced materials and sustainable chemical processes.

Materials Science:

Porous Materials: Incorporating the macrocycle into polymer networks could create materials with tailored porosity for applications in gas separation or storage.

Sensors: Derivatives functionalized with fluorophores or chromophores could act as chemical sensors, where guest binding within the cavity modulates the optical signal. mdpi.com

Nano-electronics: The ability to complex fullerenes could be exploited in the fabrication of organic photovoltaic materials or other electronic devices. researchgate.net

Green Chemistry:

Bio-based Platform: As furan is a key platform chemical derivable from lignocellulosic biomass, any materials or processes utilizing beta-decaethylcalix rsc.orgfuran are inherently aligned with the principles of a sustainable, bio-based economy. rsc.orgcatalysis-summit.com

Catalysis: The macrocyclic cavity can be explored as a nanoreactor to catalyze organic reactions, potentially offering rate enhancements and product selectivity by encapsulating reactants.

Separations: Functionalized calixfurans could be immobilized on solid supports to create stationary phases for the chromatographic separation of valuable chemicals, including isomers or other furanics from biomass processing streams. mdpi.com

Q & A

Q. How can machine learning models improve the prediction of this compound’s physicochemical properties?

  • Methodological Answer :
  • Dataset Curation : Compile experimental and computational data (e.g., logP, ΔGbinding\Delta G_{\text{binding}}) into a structured database.
  • Algorithm Training : Use gradient-boosted regression trees (XGBoost) or neural networks to predict solubility/reactivity. Validate against new synthetic outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.